![molecular formula C6H13NO3 B11731044 Methyl 3-(2-aminoethoxy)propanoate](/img/structure/B11731044.png)
Methyl 3-(2-aminoethoxy)propanoate
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Overview
Description
Methyl 3-(2-aminoethoxy)propanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and contains an aminoethoxy group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-(2-aminoethoxy)propanoate can be synthesized through the esterification of 3-(2-aminoethoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-aminoethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-aminoethoxy)propanoic acid or 3-(2-aminoethoxy)propanal.
Reduction: 3-(2-aminoethoxy)propanamine.
Substitution: Various substituted aminoethoxypropanoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential role in biochemical pathways involving amino acids and esters.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Examined for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which methyl 3-(2-aminoethoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Contains an additional ethoxy group, which may alter its chemical properties and reactivity.
Methyl 3-(2-aminoethoxy)butanoate: Has a longer carbon chain, affecting its solubility and interaction with other molecules.
Uniqueness:
- Methyl 3-(2-aminoethoxy)propanoate is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its balance of hydrophilic and hydrophobic properties makes it suitable for various scientific and industrial uses.
Biological Activity
Methyl 3-(2-aminoethoxy)propanoate, also known as Methyl 3-AEEPA, is a compound with significant potential in medicinal chemistry and biochemistry. This article discusses its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an ester group, an amino group, and ethoxy groups. These functional groups contribute to its reactivity and potential interactions with biological targets. The compound's molecular formula and structural characteristics indicate its suitability for various applications in drug development and biochemical research.
Ligand Development
Methyl 3-AEEPA serves as a crucial building block in the synthesis of ligands that can bind specifically to target molecules, such as proteins. This property is particularly valuable in the development of new therapeutic agents. The compound's ability to form stable complexes with biomolecules enhances its utility in drug design.
Enzyme-Substrate Interactions
Research indicates that Methyl 3-AEEPA can participate in enzyme-substrate interactions, making it a candidate for studies involving enzyme activity modulation. Its structure allows it to influence the behavior of enzymes, which is critical for understanding metabolic pathways and developing enzyme inhibitors or activators.
Cell Culture Applications
While specific applications of Methyl 3-AEEPA in cell culture are not extensively documented, it has been mentioned as a potential reagent in cell culture systems. Further research is needed to elucidate its precise role and mechanisms of action within cellular environments.
Synthesis
The synthesis of this compound typically involves the reaction between methyl 3-bromopropanoate and 2-(2-aminoethoxy)ethanol. This reaction is conducted under reflux conditions with a base like sodium hydroxide to facilitate complete conversion. The product can be purified through recrystallization or column chromatography.
Case Study: Ligand Synthesis
In a study focused on ligand development, Methyl 3-AEEPA was utilized to create novel ligands with enhanced binding properties. These ligands demonstrated increased efficacy in targeting specific proteins involved in disease pathways, highlighting the compound's potential in therapeutic applications.
Research on Enzyme Interactions
Another study explored the interactions of Methyl 3-AEEPA with various enzymes. The results indicated that the compound could modulate enzyme activity, suggesting its potential use as a tool for investigating metabolic processes and developing enzyme inhibitors .
Potential Applications
Application Area | Description |
---|---|
Ligand Development | Building block for synthesizing specific protein-targeting ligands. |
Enzyme Modulation | Potential use in studies involving enzyme inhibition or activation. |
Cell Culture Reagent | Suggested use as a reagent in cell culture systems pending further research. |
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 3-(2-aminoethoxy)propanoate |
InChI |
InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
InChI Key |
RXDJTVSRDUNFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCN |
Origin of Product |
United States |
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